molecular formula C5H9N3O4S2 B14607975 2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide CAS No. 60028-31-1

2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide

Cat. No.: B14607975
CAS No.: 60028-31-1
M. Wt: 239.3 g/mol
InChI Key: MRMOEWPKPSKSDA-UHFFFAOYSA-N
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Description

2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide is a complex organic compound known for its unique structure and properties. It belongs to the class of azaadamantanes, which are nitrogen-containing analogs of adamantane. The substitution of nitrogen atoms for carbon atoms in the adamantane structure leads to distinct chemical and physical properties, such as increased solubility in water and varied biological activities .

Preparation Methods

The synthesis of 2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide typically involves the reaction of chloramine with dimethylamine in the presence of a catalyst . This method is commonly used in industrial settings due to its efficiency and yield. The reaction conditions must be carefully controlled to ensure the desired product is obtained without significant impurities. The compound is known for its toxicity, so strict safety protocols must be followed during its synthesis and handling .

Chemical Reactions Analysis

2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while reduction reactions may yield amines and thiols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to the disruption of nerve impulses and ultimately resulting in paralysis and death of the target organism. This mechanism is particularly effective against rodents and insects .

Comparison with Similar Compounds

Properties

CAS No.

60028-31-1

Molecular Formula

C5H9N3O4S2

Molecular Weight

239.3 g/mol

IUPAC Name

2λ6,6λ6-dithia-1,3,5-triazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide

InChI

InChI=1S/C5H9N3O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h5H,1-4H2

InChI Key

MRMOEWPKPSKSDA-UHFFFAOYSA-N

Canonical SMILES

C1C2CN3CN(S2(=O)=O)CN1S3(=O)=O

Origin of Product

United States

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